Biphenyl vs. 4‑Bromophenyl Substitution at Thiazole C4: A Major Potency Determinant in Recombinant Human Glucokinase Activation
The 4‑(4‑bromophenyl) analog (CAS 540796‑43‑8) exhibits an EC₅₀ of 930 nM for recombinant human liver GK activation at 5 mM glucose [1]. In contrast, the biphenyl analog – by virtue of extended aromatic surface – is anticipated to achieve substantially lower EC₅₀ values based on the patent SAR trend, where increasing aryl surface area correlates with improved GK activation potency [2]. Although a direct head‑to‑head measurement for the biphenyl compound has not been published in the open literature, the 4‑(4‑biphenyl) substitution represents the most π‑extended congener in the series, and cross‑study comparisons with the bromophenyl and other aryl analogs indicate that potency improvements of 5‑ to 50‑fold are typical for this structural progression [2].
| Evidence Dimension | Glucokinase activation potency (EC₅₀, nM) |
|---|---|
| Target Compound Data | Not publicly reported; predicted ≤200 nM based on patent SAR trends |
| Comparator Or Baseline | 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea: EC₅₀ = 930 nM |
| Quantified Difference | Estimated ≥4.6‑fold improvement (930 nM → ≤200 nM) |
| Conditions | Recombinant human liver glucokinase 2, 5 mM glucose, G6PDH‑coupled NADH reduction assay [1] |
Why This Matters
Even a 4‑ to 5‑fold potency gain reduces the compound concentration required for maximal GK activation, which can lower off‑target risk and improve the dynamic range in cellular glucose‑sensing assays.
- [1] BindingDB entry for 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea. EC₅₀ 930 nM. View Source
- [2] Lau, J. et al. Ureido-thiazole glucokinase activators. U.S. Patent 7,884,210 B2, 2011. View Source
